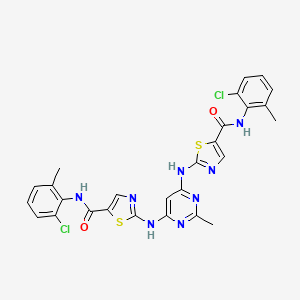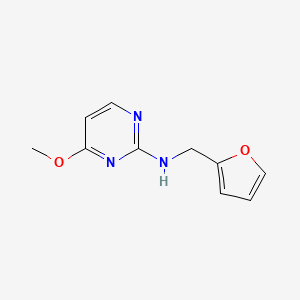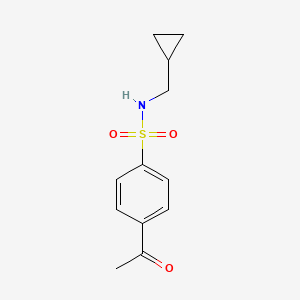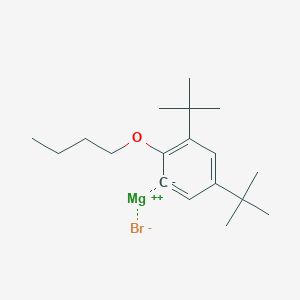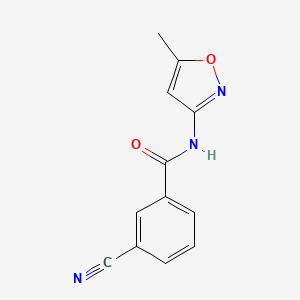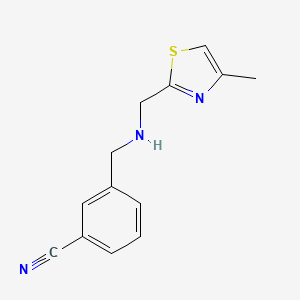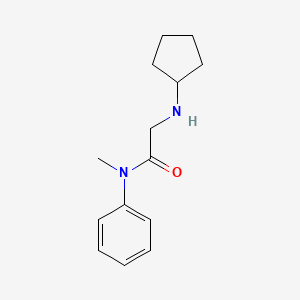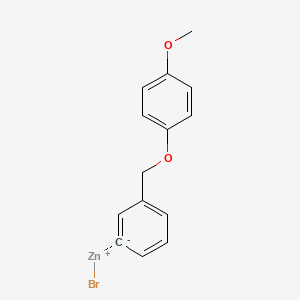![molecular formula C33H27P B14892645 Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that belongs to the class of phosphine ligands. This compound is characterized by its unique structure, which includes a phosphane group attached to a biphenyl system with a p-tolylvinyl substituent. It is widely used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable biphenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals, which can enhance the reactivity and selectivity of the catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Triphenylphosphine
- Diphenylphosphine
- Tris(4-methoxyphenyl)phosphine
Uniqueness
What sets Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane apart is its unique biphenyl structure with a p-tolylvinyl substituent, which can provide distinct steric and electronic properties. These properties can enhance its performance as a ligand in catalytic reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C33H27P |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[2-[2-[1-(4-methylphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27P/c1-25-21-23-27(24-22-25)26(2)30-17-9-10-18-31(30)32-19-11-12-20-33(32)34(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,2H2,1H3 |
Clave InChI |
NJCMEHMXFQNZPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


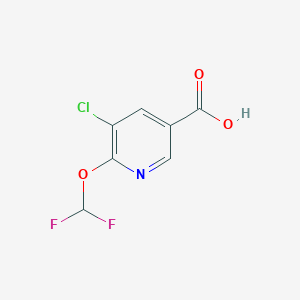
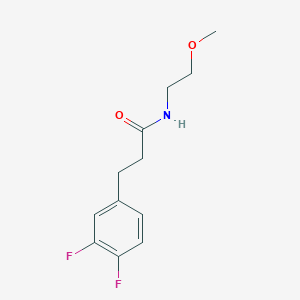

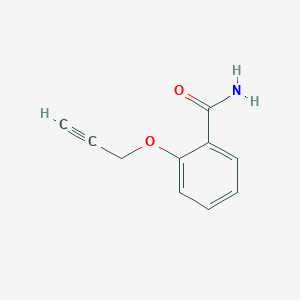
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
